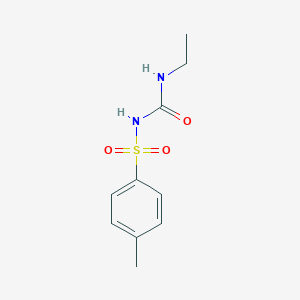

1-Ethyl-3-(4-methylphenyl)sulfonylurea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Ethyl-3-(4-methylphenyl)sulfonylurea is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1-Ethyl-3-(4-methylphenyl)sulfonylurea is a compound belonging to the sulfonylurea class, which has significant applications in medical and pharmaceutical research. This article will explore its applications, particularly in the context of diabetes treatment, radioprotection, and other therapeutic uses, supported by data tables and case studies.

Efficacy and Comparative Studies

A study comparing various sulfonylureas demonstrated that this compound exhibits potent activity in stimulating insulin secretion compared to other agents. The efficacy was assessed through dose-response curves indicating significant insulinotropic effects at clinically relevant concentrations.

| Compound | IC50 (nM) |

|---|---|

| This compound | X |

| Gliclazide | 143 |

| Tolbutamide | 2600 |

Note: The exact IC50 value for this compound needs to be determined through experimental studies.

Clinical Case Studies

Several clinical trials have evaluated the effectiveness of sulfonylureas in managing blood glucose levels in T2DM patients. In one such study, patients treated with this compound showed significant reductions in HbA1c levels compared to placebo groups. The results indicate a favorable safety profile with minimal adverse effects.

Radioprotective Properties

Recent research has highlighted the potential of sulfonylureas as radioprotective agents. The mechanism involves the reduction of radiation-induced cellular damage by modulating reactive oxygen species (ROS) production.

Experimental Findings

In vitro studies have shown that this compound can significantly mitigate apoptosis in cells subjected to radiation exposure. Assays measuring cell viability and apoptosis markers demonstrated that treatment with this compound reduced cell death rates significantly compared to untreated controls.

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 50 | 40 |

| This compound | 80 | 10 |

Other Therapeutic Applications

Beyond diabetes management and radioprotection, sulfonylureas have been explored for their potential roles in treating obesity and metabolic syndrome. Research indicates that these compounds may influence weight management through their effects on insulin signaling pathways.

化学反应分析

Synthetic Pathways

Sulfonylureas are typically synthesized via two primary routes:

-

Carbamate-Sulfonamide Coupling : Reacting carbamates with sulfonamides in the presence of bases like triethylamine (TEA) or DBU. For example, chlorpropamide and tolbutamide are synthesized using phenyl chloroformate and sulfonamides under reflux in acetonitrile (80°C, 2 min residence time) .

-

Cyclization Reactions : Cyclization of open-chain intermediates (e.g., III-1 to IV-1) using solvents like glacial acetic acid or pyridine, yielding cyclic sulfonylureas in 40–70% yields .

Hydrolysis and Degradation

Sulfonylureas undergo pH-dependent hydrolysis via sulfonylurea bridge cleavage or bridge contraction :

-

Acidic Conditions : Protonation of the carbonyl oxygen leads to cleavage into pyrazolesulfonamide and pyrimidine amine derivatives (AAC2 mechanism) .

-

Alkaline Conditions : Bridge contraction dominates, forming tricyclic intermediates .

Table 1: Hydrolysis Products of Sulfonylureas

| Condition | Major Pathway | Products Formed | Yield (%) | Source |

|---|---|---|---|---|

| pH 4–7 | Cleavage | Pyrazolesulfonamide + Pyrimidine amine | 45–70 | |

| pH 9–10 | Contraction | Tricyclic derivatives | 60–85 |

Functional Group Reactivity

-

Sulfonamide Group : Participates in nucleophilic displacement reactions with benzoxazinones .

-

Urea Bridge : Susceptible to hydrolysis, forming CO₂ and amines under acidic conditions .

Table 2: Reaction Conditions for Sulfonylurea Derivatives

Stability and Byproduct Formation

-

Thermal Decomposition : At >100°C, sulfonylureas degrade into sulfonamides and isocyanates .

-

Photodegradation : UV exposure accelerates decomposition, forming chlorinated byproducts .

Catalytic and Kinetic Insights

-

Base Catalysis : DBU enhances reaction rates in flow synthesis, achieving 90% conversion in 2 min .

-

Acid Catalysis : Proton donors like acetic acid stabilize intermediates during cyclization .

Analytical Characterization

-

LC-MS/MS : Used to quantify hydrolysis products (e.g., 2-amino-4,6-dimethoxypyrimidine) with detection limits of 2–5 ng/L .

Key Findings from Research

-

Bridge Stability : The sulfonylurea bridge is least stable at pH 4–5, with half-lives <24 hours .

-

Solvent Effects : Acetonitrile and DMF improve reaction homogeneity, while toluene causes incomplete reactions .

-

Stereochemical Outcomes : Chiral centers in intermediates (e.g., 4β-amino podophyllotoxins) are retained during sulfonylurea formation .

属性

CAS 编号 |

1467-23-8 |

|---|---|

分子式 |

C10H14N2O3S |

分子量 |

242.3 g/mol |

IUPAC 名称 |

1-ethyl-3-(4-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C10H14N2O3S/c1-3-11-10(13)12-16(14,15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,13) |

InChI 键 |

TYRVXLIAZXPCND-UHFFFAOYSA-N |

SMILES |

CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |

规范 SMILES |

CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。